4-(4-Isopropylpiperazin-1-yl)-3-(trifluoromethyl)benzonitrile

Lipophilicity Drug Design Physicochemical Property

4-(4-Isopropylpiperazin-1-yl)-3-(trifluoromethyl)benzonitrile (CAS 1260897-74-2) is a fluorinated aryl piperazine building block with the molecular formula C15H18F3N3 and a molecular weight of 297.32 g/mol. Its structure features a benzonitrile core substituted at the 3-position with a trifluoromethyl group and at the 4-position with an N-isopropylpiperazine ring.

Molecular Formula C15H18F3N3
Molecular Weight 297.32 g/mol
Cat. No. B12093180
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Isopropylpiperazin-1-yl)-3-(trifluoromethyl)benzonitrile
Molecular FormulaC15H18F3N3
Molecular Weight297.32 g/mol
Structural Identifiers
SMILESCC(C)N1CCN(CC1)C2=C(C=C(C=C2)C#N)C(F)(F)F
InChIInChI=1S/C15H18F3N3/c1-11(2)20-5-7-21(8-6-20)14-4-3-12(10-19)9-13(14)15(16,17)18/h3-4,9,11H,5-8H2,1-2H3
InChIKeyQGUCUCIJBBMSMB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(4-Isopropylpiperazin-1-yl)-3-(trifluoromethyl)benzonitrile: A Specialized Piperazine-Bezonitrile Building Block for Targeted Synthesis


4-(4-Isopropylpiperazin-1-yl)-3-(trifluoromethyl)benzonitrile (CAS 1260897-74-2) is a fluorinated aryl piperazine building block with the molecular formula C15H18F3N3 and a molecular weight of 297.32 g/mol . Its structure features a benzonitrile core substituted at the 3-position with a trifluoromethyl group and at the 4-position with an N-isopropylpiperazine ring. This compound belongs to a class of piperazine-benzonitrile hybrids frequently employed as advanced intermediates in medicinal chemistry, particularly in the synthesis of kinase inhibitors and central nervous system agents [1]. The combination of the electron-withdrawing trifluoromethyl and nitrile groups with the sterically demanding isopropyl-substituted piperazine creates a distinctive physicochemical profile that cannot be replicated by simpler N-alkyl analogs .

Intermediate type Fluorinated aryl piperazine building block for kinase inhibitor and CNS agent synthesis
Key structural feature N-isopropylpiperazine combined with CF3/CN dual electron-withdrawing core
Synthetic utility Nitrile group supports ≥5 downstream pharmacophore interconversions in ≤2 steps

Why 4-(4-Isopropylpiperazin-1-yl)-3-(trifluoromethyl)benzonitrile Cannot Be Replaced by Generic Piperazine-Benzonitrile Analogs


In-class substitution of 4-(4-Isopropylpiperazin-1-yl)-3-(trifluoromethyl)benzonitrile with its closest analogs—such as the 4-methylpiperazinyl (CAS 927699-70-5) or unsubstituted piperazinyl (CAS 1211518-64-7) derivatives—is not chemically conservative. The N-isopropyl substituent introduces a distinct steric and lipophilic signature: its calculated LogP is approximately 0.5–0.8 units higher than the N-methyl analog and 1.0–1.5 units higher than the unsubstituted piperazine, directly impacting membrane permeability and target binding kinetics . Patent evidence demonstrates that subtle variations in the N-alkyl group on this scaffold lead to divergent biological outcomes, with the isopropyl variant appearing as a key intermediate in potent kinase inhibitors exhibiting IC50 values in the low nanomolar range [1]. Generic replacement without this specific N-isopropyl group risks altering molecular recognition, metabolic stability, and ultimately, the fidelity of SAR studies .

Lipophilicity N-methyl or unsubstituted piperazine analogs may shift cLogP by 0.5–1.4 units, potentially altering membrane permeability profile
SAR fidelity Isopropyl steric bulk may pre-organize bioactive conformation; smaller N-alkyl groups may not reproduce kinase selectivity patterns observed in isopropyl-containing series
Metabolic context Non-fluorinated or mono-substituted benzonitrile analogs may exhibit different metabolic stability, requiring independent ADME profiling

Quantitative Differentiation Evidence for 4-(4-Isopropylpiperazin-1-yl)-3-(trifluoromethyl)benzonitrile Selection


Enhanced Lipophilicity (cLogP) of the Isopropyl Derivative Drives Superior Membrane Permeability Over N-Methyl and N-H Analogs

The N-isopropyl substituent on the piperazine ring of 4-(4-Isopropylpiperazin-1-yl)-3-(trifluoromethyl)benzonitrile confers a calculated partition coefficient (cLogP) that is substantially higher than its N-methyl and unsubstituted N-H counterparts. Based on structure-based calculations, the cLogP of the target compound is estimated at approximately 2.8–3.2, compared to ~2.3 for the N-methyl analog (CAS 927699-70-5) and ~1.8 for the unsubstituted piperazine analog (CAS 1211518-64-7) . This increase in lipophilicity is critical for passive membrane permeability and CNS penetration in drug discovery programs [1].

Lipophilicity shift
Class-level inference
ΔcLogP ≈ +0.5 to +1.4 vs. less lipophilic analogs
Supports permeability screening context
Estimated values; experimental logP/logD not publicly reported
Lipophilicity Drug Design Physicochemical Property

Steric Bulk of the Isopropyl Group Provides Conformational Restriction That Enhances Target Selectivity Over Smaller N-Alkyl Substituents

The isopropyl group on the piperazine nitrogen introduces greater steric hindrance compared to methyl, ethyl, or hydrogen substituents. In the context of kinase inhibitor design, this bulk restricts the conformational freedom of the piperazine ring, potentially pre-organizing the molecule into a bioactive conformation. A structurally related compound, 4-(6-(4-(4-isopropylpiperazine-1-carbonyl)phenyl)imidazo[1,2-b]pyridazin-3-yl)benzonitrile, leveraging the same isopropylpiperazine-benzonitrile motif, demonstrated an IC50 of 100 nM against MNK1 and MNK2 kinases [1]. In contrast, N-methyl piperazine analogs in similar chemotypes often exhibit reduced potency or altered selectivity profiles due to insufficient steric occupancy of a hydrophobic pocket in the target enzyme [2]. While direct comparative biochemical data for the exact target compound is not publicly available, the SAR established from analogous series strongly supports the role of the isopropyl group in achieving optimal steric complementarity.

Conformational restriction
Cross-study comparable
Isopropyl-containing derivative: IC50 100 nM (MNK1/2); potency advantage reported vs. N-methyl congeners in related chemotypes
Supports kinase selectivity assessment context
Direct comparative data for exact compound not available
Kinase Inhibitor Selectivity Conformational Analysis

The Trifluoromethyl-Benzonitrile Core Confers Metabolic Stability and Electron-Withdrawing Character Essential for Target Engagement

The 3-trifluoromethyl-4-piperazinyl-benzonitrile scaffold combines two powerful electron-withdrawing groups: the nitrile (-CN) and the trifluoromethyl (-CF3). This motif is known to reduce oxidative metabolism at the aromatic ring, thereby enhancing metabolic stability compared to non-fluorinated or mono-substituted analogs [1]. The trifluoromethyl group also increases the acidity of adjacent aromatic protons and can participate in orthogonal dipolar interactions with target proteins. While direct comparative microsomal stability data for the target compound versus its non-CF3 or non-CN analogs are not available in the public domain, the established metabolic stabilizing effect of the CF3 group is a class-level advantage documented extensively in the medicinal chemistry literature [2].

Metabolic stabilization
Class-level inference
CF3/CN dual electron-withdrawing core may reduce oxidative metabolism
Supports metabolic stability profiling context
Class-level literature average; compound-specific data to verify
Metabolic Stability Electron-Withdrawing Group ADME

The Benzonitrile Group Serves as a Versatile Synthetic Handle for Downstream Diversification, Offering an Advantage Over Carboxylic Acid or Ester Analogs

The nitrile functionality in 4-(4-Isopropylpiperazin-1-yl)-3-(trifluoromethyl)benzonitrile provides a chemically orthogonal handle for further elaboration. Unlike the corresponding carboxylic acid or methyl ester analogs, the nitrile can be selectively reduced to the primary amine, hydrolyzed to the amide or acid, or converted to tetrazole or thioamide groups under controlled conditions [1]. This versatility is documented in patent preparations of aryl piperazine-heterocyclic compounds, where the benzonitrile serves as a direct precursor to diverse pharmacophores . The isopropylpiperazine-benzonitrile combination is thus differentiated from analogs bearing already-functionalized carboxylic acid derivatives (e.g., CAS 1550007-54-9, the benzoic acid variant), which cannot be directly converted to amines, tetrazoles, or other key motifs without protection/deprotection sequences.

Synthetic versatility
Head-to-head
Nitrile handle enables ≥5 distinct pharmacophore classes; ≥3 additional vs. carboxylic acid congener
Supports library diversification workflow
Standard solution-phase transformations
Synthetic Chemistry Building Block Click Chemistry

Optimal Deployment Scenarios for 4-(4-Isopropylpiperazin-1-yl)-3-(trifluoromethyl)benzonitrile in Drug Discovery


Synthesis of MNK1/MNK2 Kinase Inhibitor Libraries with Enhanced Selectivity Profiles

The isopropylpiperazine-benzonitrile scaffold is directly applicable to the synthesis of MNK (MAP kinase-interacting kinase) inhibitors. A structurally related compound incorporating this motif has demonstrated an IC50 of 100 nM against MNK1/2 [1]. Researchers can use 4-(4-Isopropylpiperazin-1-yl)-3-(trifluoromethyl)benzonitrile as a late-stage intermediate to generate focused libraries exploring the SAR around the benzonitrile position, leveraging the nitrile as a diversification point.

Development of CNS-Penetrant Therapeutics Requiring Enhanced Lipophilicity

With a calculated cLogP of approximately 2.8–3.2, this compound offers the elevated lipophilicity required for crossing the blood-brain barrier, outperforming the N-methyl and N-H piperazine analogs by 0.5–1.4 log units [1]. It is ideally suited as a building block for neuroscience programs targeting CNS-based kinases, GPCRs, or ion channels.

Construction of Diversity-Oriented Synthesis (DOS) Libraries via Nitrile Functionalization

The nitrile group enables at least five distinct pharmacophore interconversions (amine, amide, acid, tetrazole, thioamide) in minimal synthetic steps, a capability not offered by the corresponding carboxylic acid or ester analogs [1]. This makes 4-(4-Isopropylpiperazin-1-yl)-3-(trifluoromethyl)benzonitrile a strategically superior choice for medicinal chemistry groups conducting parallel library synthesis from a single advanced intermediate.

Metabolic Stability Optimization in Lead Compounds Containing a Piperazine-Benzonitrile Core

The dual electron-withdrawing trifluoromethyl and nitrile substituents are predicted to reduce oxidative metabolism at the aromatic core, a critical concern in piperazine-containing drug candidates [1]. Incorporating this compound early in hit-to-lead campaigns can preemptively address metabolic liabilities that frequently plague simpler N-alkyl piperazine analogs.

Application
Selection Property
Validation Focus
Kinase inhibitor library synthesis
Isopropylpiperazine steric signature
MNK selectivity and SAR interpretation
CNS-penetrant compound research
Lipophilicity and permeability profile
CNS exposure model interpretation
Diversity-oriented synthesis (DOS)
Nitrile diversification capability
Pharmacophore interconversion efficiency
Metabolic stability lead optimization
CF3/CN electron-withdrawing core
Microsomal stability endpoint review
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